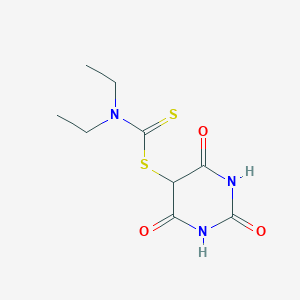
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate, also known as DTC, is a chemical compound that has been extensively studied for its potential application in scientific research. DTC is a dithiocarbamate derivative that has been synthesized through various methods and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and preventing their involvement in various cellular processes. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which plays a role in the production of reactive oxygen species.
Biochemical and Physiological Effects
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has also been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has several advantages for lab experiments. It has a low toxicity profile and can be easily synthesized in the lab. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is also stable under various conditions, making it suitable for long-term storage. However, 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate. One area of interest is its potential application in the treatment of cancer. Further studies are needed to investigate the mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate and its potential as a therapeutic agent for cancer. Another area of interest is its potential application in the treatment of inflammation and oxidative stress-related diseases. Future studies are needed to investigate the efficacy and safety of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate in these conditions.
Conclusion
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is a promising chemical compound that has shown potential for various scientific research applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant properties. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has several advantages for lab experiments, including its low toxicity profile and stability under various conditions. However, further studies are needed to fully understand the mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate can be synthesized through various methods, including the reaction of pyrimidine-5-carbonitrile with carbon disulfide, followed by the reaction with diethylamine to produce the desired product. Another method involves the reaction of pyrimidine-5-carbonitrile with thiourea, followed by the reaction with diethylamine and carbon disulfide. The final product is purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been extensively studied for its potential application in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been used in various in vitro and in vivo studies to investigate its potential therapeutic effects on cancer, inflammation, and oxidative stress.
Propiedades
Nombre del producto |
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate |
|---|---|
Fórmula molecular |
C9H13N3O3S2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(2,4,6-trioxo-1,3-diazinan-5-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H13N3O3S2/c1-3-12(4-2)9(16)17-5-6(13)10-8(15)11-7(5)14/h5H,3-4H2,1-2H3,(H2,10,11,13,14,15) |
Clave InChI |
ZMIXTWOFJGXDND-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC1C(=O)NC(=O)NC1=O |
SMILES canónico |
CCN(CC)C(=S)SC1C(=O)NC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)







![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)